molecular formula C7H4Cl2N2S B160564 2-Amino-4,5-dichlorobenzothiazole CAS No. 1849-71-4

2-Amino-4,5-dichlorobenzothiazole

Cat. No. B160564
CAS RN: 1849-71-4
M. Wt: 219.09 g/mol
InChI Key: GMOFXJZIUQGHTF-UHFFFAOYSA-N
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Description

2-Amino-4,5-dichlorobenzothiazole is a chemical compound with the molecular formula C7H4Cl2N2S . It has a molecular weight of 219.09 g/mol . The IUPAC name for this compound is 4,5-dichloro-1,3-benzothiazol-2-amine .


Molecular Structure Analysis

The InChI code for 2-Amino-4,5-dichlorobenzothiazole is InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6 (5 (3)9)11-7 (10)12-4/h1-2H, (H2,10,11) . Its canonical SMILES string is C1=CC (=C (C2=C1SC (=N2)N)Cl)Cl .


Physical And Chemical Properties Analysis

2-Amino-4,5-dichlorobenzothiazole has a topological polar surface area of 67.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . It does not have any rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.9472247 g/mol .

Scientific Research Applications

Green Chemistry

Benzothiazoles, including 2-Amino-4,5-dichlorobenzothiazole, have played an important role in the field of green chemistry . They are synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The cyclization of thioamide or carbon dioxide (CO2) is also used as raw materials .

Antibacterial Potential

Benzothiazole derivatives have shown significant antibacterial activity . They inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Anticancer Activity

Benzothiazoles have shown potent anticancer activity . They have been used in the development of novel anticancer drugs .

Antioxidant Activity

Benzothiazoles have demonstrated antioxidant activity . They have been used in the development of drugs to manage oxidative stress-related diseases .

Anti-inflammatory Activity

Benzothiazoles have shown anti-inflammatory activity . They have been used in the development of drugs to manage inflammation-related diseases .

Antiviral Activity

Benzothiazoles have demonstrated antiviral activity . They have been used in the development of drugs to manage viral infections .

Antidiabetic Activity

Benzothiazoles have shown antidiabetic activity . They have been used in the development of drugs to manage diabetes .

Neuroprotective Activity

Benzothiazoles have demonstrated neuroprotective activity . They have been used in the development of drugs to manage neurodegenerative diseases .

Safety And Hazards

2-Amino-4,5-dichlorobenzothiazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

4,5-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOFXJZIUQGHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349883
Record name 2-amino-4,5-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dichlorobenzothiazole

CAS RN

1849-71-4
Record name 2-amino-4,5-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dichloroaniline (1.0 g; 6.17 mmol) in glacial acetic acid (30 ml) was added potassium thiocyanate (3.6 g; 37 mmol) and the mixture was stirred at ambient temperature until a clear solution had formed. Bromine (0.48 ml; 9.26 mmol) was added dropwise and the reaction mixture was stirred at ambient temperature for five hours. The solvent was removed under reduced pressure and the residue was diluted with water and rendered alkaline by addition of aqueous sodium hydroxide (6M). The product was filtered off, washed with water and dried to yield the desired product quantitatively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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